molecular formula C3H4N2OS B1682308 2-Thiohydantoin CAS No. 503-87-7

2-Thiohydantoin

Cat. No.: B1682308
CAS No.: 503-87-7
M. Wt: 116.14 g/mol
InChI Key: UGWULZWUXSCWPX-UHFFFAOYSA-N
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Description

Thiohydantoins are sulfur analogs of hydantoins, where one or both carbonyl groups are replaced by thiocarbonyl groups. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. Thiohydantoins exhibit significant biological activities, making them valuable in medicinal chemistry .

Mechanism of Action

Target of Action

2-Thiohydantoin is a versatile compound with a wide range of biological activities. It has been found to have anti-inflammatory activity , and it may contribute to antithyroid activity

Mode of Action

It is known that the compound undergoes a two-step mechanism in which the key reaction step is cyclization via an internal nucleophile in the doubly charged intermediate product . This process is facilitated by the density functional theory (DFT) method, which helps to better understand the mechanisms of thiohydantoin formation and kinetics .

Biochemical Pathways

This compound appears to affect several biochemical pathways. For instance, it has been found to inhibit alkaline phosphatase activity . Alkaline phosphatase is an enzyme that plays a crucial role in several biological processes, including bone mineralization, cellular signal transmission, and phospholipid metabolism . By inhibiting this enzyme, this compound can potentially influence these processes.

Pharmacokinetics

One of the first metabolites identified from methimazole, a related compound, is 3-methyl-2-thiohydantoin . This metabolite may contribute to the antithyroid activity of methimazole and may explain the prolonged duration of iodination inhibition following administration despite methimazole’s relatively short half-life . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of biological activities. For instance, in the context of its anti-inflammatory activity, this compound has been found to prevent nitric oxide production in murine leukemia cells . This suggests that the compound may have a role in modulating inflammatory responses at the cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of this compound derivatives involves heating a mixture of thiourea and an α-amino acid . This suggests that temperature could potentially affect the formation and stability of the compound.

Biochemical Analysis

Biochemical Properties

2-Thiohydantoin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit fibroblast growth factor receptor 1 kinase, HIV-1 integrase, and other enzymes involved in critical cellular processes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes. Additionally, this compound can act as a reactant in the synthesis of drugs with antidiabetic and antimicrobial activities .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as low cytotoxicity against human immune cell lines . These compounds do not penetrate the cell membrane but act on the bacterial cell surface, disrupting essential cellular functions . In cancer cells, this compound derivatives have been shown to arrest the cell cycle and induce apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions. For instance, this compound derivatives have been found to interact with AKT1 and CDK2 proteins, which play critical roles in cell cycle regulation and apoptosis . These interactions result in the inhibition of enzyme activity, leading to the arrest of the cell cycle in the S phase and the induction of apoptosis in cancer cells . Additionally, molecular docking and dynamic simulation studies have revealed that this compound derivatives have high affinity for these target proteins, further elucidating their mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound derivatives are relatively stable under neutral aqueous conditions, allowing for efficient synthesis and application in biological assays . The long-term effects of this compound on cellular function can vary depending on the specific derivative and experimental conditions. For example, some derivatives have demonstrated sustained antimicrobial activity over extended periods, while others may degrade more rapidly, reducing their efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound derivatives can effectively inhibit tumor growth and microbial infections without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the synthesis of orotate and pyruvate, which are essential metabolites in the citric acid cycle and amino acid biosynthesis . The reaction between this compound and glyoxylate produces thioorotate, highlighting its role in prebiotic chemistry and metabolic evolution . Additionally, this compound derivatives can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its biological activity . For example, this compound derivatives may be transported across cell membranes by specific transporters, allowing them to reach their intracellular targets and exert their effects . The distribution of this compound within tissues can also influence its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they interact with target biomolecules and modulate cellular processes . The precise localization of this compound within cells can significantly impact its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiohydantoins can be synthesized through several methods. One common approach involves the reaction of thiourea with α-amino acids. This method is advantageous due to its simplicity, low cost, and scalability . Another method involves the treatment of α-amino acids with acetic anhydride followed by ammonium thiocyanate . Additionally, thiohydantoins can be prepared by reacting thiourea with benzil, α-halo acids, or oxazolinone .

Industrial Production Methods: Industrial production of thiohydantoins often employs the reaction of thiourea with α-amino acids under controlled conditions to ensure high yields and purity. The use of microwave irradiation and solid-phase synthesis has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiohydantoins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of thiocarbonyl groups, which enhance the reactivity of the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiohydantoins can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Comparison with Similar Compounds

Thiohydantoins are similar to other sulfur-containing heterocycles, such as rhodanines and thioxoimidazolidinones. thiohydantoins are unique due to their ability to form stable hydrogen-bonded arrays and their wide range of biological activities . Similar compounds include:

Thiohydantoins stand out due to their versatility and broad spectrum of applications, making them a valuable class of compounds in both research and industry.

Properties

IUPAC Name

2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWULZWUXSCWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060121
Record name 4-Imidazolidinone, 2-thioxo-
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Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-87-7
Record name Thiohydantoin
Source CAS Common Chemistry
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Record name Thiohydantoin
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Record name 2-Thiohydantoin
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Record name 4-Imidazolidinone, 2-thioxo-
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Record name 4-Imidazolidinone, 2-thioxo-
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Record name 2-thiohydantoin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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